molecular formula C13H14N2O2 B1419013 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one CAS No. 1157748-17-8

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one

Cat. No.: B1419013
CAS No.: 1157748-17-8
M. Wt: 230.26 g/mol
InChI Key: HCJKTUBHEGVTAX-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one (CAS 1157748-17-8) is a high-purity chemical compound serving as a versatile heterocyclic building block in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C 13 H 14 N 2 O 2 and a molecular weight of 230.26 g/mol, is characterized by its unique structure combining a methoxyphenyl ethanone scaffold with a pyrazole moiety . The presence of both hydrogen bond acceptors and donors makes it a valuable intermediate for constructing more complex molecules. The primary research value of this compound lies in its role as a key synthetic precursor . The pyrazole ring is a prominent pharmacophore in drug discovery, known for conferring a wide spectrum of biological activities to molecules . Compounds featuring pyrazole cores have been extensively investigated and demonstrated significant antimicrobial and anti-inflammatory properties in scientific studies . Researchers utilize this building block to develop novel derivatives for screening against various biological targets, contributing to the development of new therapeutic agents. This product is offered with a typical purity of 95% and is available for immediate shipment in quantities ranging from 100mg to 5g . Please Note: This product is intended for research purposes as a chemical building block and is strictly for Laboratory Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10(16)11-4-5-13(17-2)12(8-11)9-15-7-3-6-14-15/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJKTUBHEGVTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolylmethyl Group

The pyrazolylmethyl fragment is typically synthesized via nucleophilic substitution or cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds:

Step Description Reagents Conditions Reference
1 Synthesis of pyrazole ring Hydrazine hydrate + 1,3-dicarbonyl compounds Acidic or basic medium, reflux
2 Alkylation of pyrazole Alkyl halides (e.g., chloromethyl derivatives) Reflux, presence of base

Note: The pyrazolylmethyl group is often introduced via alkylation of the pyrazole ring with chloromethyl compounds, forming the key linkage.

Functionalization of the Aromatic Ring

The aromatic phenyl ring is substituted with methoxy and other groups through electrophilic aromatic substitution:

Step Description Reagents Conditions Reference
3 Methylation of phenol Methyl iodide or dimethyl sulfate Base (e.g., K₂CO₃), room temperature
4 Aromatic substitution Electrophilic substitution with methoxy group Methylation conditions

Attachment of the Ethanone Group

The ethanone moiety is introduced via acylation:

Step Description Reagents Conditions Reference
5 Acylation of aromatic ring Acetyl chloride or acetic anhydride Lewis acid catalyst (e.g., AlCl₃), low temperature
6 Final condensation Coupling of phenyl precursor with pyrazolylmethyl intermediate Reflux, suitable solvent

Optimized Industrial Synthesis

Recent advances include the use of continuous flow reactors, which allow for precise control over reaction parameters, improving yield and safety. The process involves:

  • Sequential addition of reactants in a flow system
  • Real-time monitoring of reaction progress
  • Purification via crystallization or chromatography

This approach enhances scalability and reproducibility.

Data Table: Summary of Preparation Methods

Step Reaction Type Reagents Conditions Notes Reference
1 Pyrazole ring formation Hydrazine hydrate + 1,3-dicarbonyl Acidic/basic, reflux Key step for pyrazole core
2 Alkylation Chloromethyl pyrazole derivatives Reflux, base Attaches methyl group
3 Phenol methylation Methyl iodide, K₂CO₃ Room temperature Introduces methoxy group
4 Aromatic acylation Acetyl chloride, AlCl₃ Low temperature Adds ethanone group

Notes and Considerations

  • Reaction yields are optimized by controlling temperature, solvent choice, and reaction time.
  • Purification typically involves recrystallization from ethyl acetate or dioxane.
  • Safety precautions are essential during handling of methylating agents and acyl chlorides due to their reactivity and toxicity.
  • Scalability has been improved through flow chemistry, reducing reaction times and increasing throughput.

Chemical Reactions Analysis

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ethanone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways . The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methoxy group and ethanone moiety can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Table 1: Key Structural Features and Substituent Effects
Compound Name Structural Features Key Substituents Electronic Effects
Target Compound Phenyl + methoxy + pyrazole-methyl 4-OCH$ _3 $, 3-(pyrazolyl-CH$ _2 $) Electron-donating (OCH$ _3 $), moderate polarity (pyrazole)
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-one (CAS 149105-10-2) Phenyl + methoxy + CF$ _3 $ 4-OCH$ _3 $, 3-CF$ _3 $ Strong electron-withdrawing (CF$ _3 $) increases lipophilicity
1-(4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl)ethanone (CAS 825633-21-4) Pyrazole + acetylbenzoyl 4-acetylbenzoyl Electron-withdrawing benzoyl enhances conjugation
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 221615-75-4) Pyridine + methylsulfonyl 6-CH$ _3 $-pyridine, 4-SO$ _2 $CH$ _3 $ Polar sulfonyl group improves solubility

Discussion :

  • Electron-Donating vs. In contrast, trifluoromethyl (CAS 149105-10-2) reduces electron density, favoring hydrophobic interactions .
  • Heterocyclic Modifications : Replacement of pyrazole with pyridine (CAS 221615-75-4) introduces nitrogen basicity, altering solubility and hydrogen-bonding capabilities .

Discussion :

  • The target compound’s pyrazole-methyl group may mimic bioisosteres like trifluoromethyl in antifungal activity but with reduced toxicity.
  • Dihydro-pyrazoline derivatives (e.g., ) exhibit enhanced antibacterial activity due to conformational rigidity .

Physicochemical Properties

Table 3: Physical and Spectral Data Comparison
Compound Name Molecular Weight Melting Point (°C) Key Spectral Data
Target Compound ~286.3 (estimated) Not reported $ ^1H $ NMR: Pyrazole (δ 6.20–7.5), OCH$ _3 $ (δ 3.9)
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (1f) 300.7 137.3–138.5 IR: 1705 cm$ ^{-1} $ (C=O); $ ^{13}C $ NMR: 169 ppm (CO)
1-(5-((1H-Pyrazol-1-yl)methyl)-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone 313.35 Not reported IR: 1710 cm$ ^{-1} $ (C=O); MS: m/z 313.15 (M$ ^+ $)

Discussion :

  • Sulfur-containing analogs () show higher melting points due to strong intermolecular forces (e.g., dipole-dipole interactions) .
  • Oxadiazole derivatives () exhibit distinct IR peaks for C=O and C=N, useful for structural characterization .

Biological Activity

1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one, with the molecular formula C13H14N2O2C_{13}H_{14}N_{2}O_{2} and a molecular weight of 230.26 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group, a pyrazole moiety, and an ethanone functional group. Its structural characteristics are crucial for its biological interactions.

PropertyValue
IUPAC Name1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethanone
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
InChI KeyHCJKTUBHEGVTAX-UHFFFAOYSA-N
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Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for bacterial survival.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against several pathogenic fungi. Studies have reported that it inhibits fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes . This action suggests potential applications in treating fungal infections resistant to conventional therapies.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. It has demonstrated cytotoxic effects against A-431 and HT29 cell lines, with IC50 values comparable to those of standard chemotherapeutic agents like doxorubicin . The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways critical for cell proliferation and survival.

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound. Results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

Study 2: Anticancer Activity

In a comparative study assessing the anticancer properties of various compounds, this compound exhibited significant cytotoxicity against colorectal cancer cells (HT29). The study concluded that the compound's ability to induce apoptosis was linked to its structural features, particularly the presence of the pyrazole ring .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a ketone precursor (e.g., 1-(4-methoxyphenyl)ethan-1-one) and an aldehyde derivative in the presence of a base like KOH (15% in ethanol). Pyrazole moieties are typically introduced through nucleophilic substitution or Mannich reactions. For example, Mannich reactions involving 4-chloro-2-(1H-pyrazol-3-yl)phenol and formaldehyde derivatives are effective for pyrazole functionalization .
  • Key Considerations : Optimize reaction time (reflux for 6–12 hours) and stoichiometry (1:1.2 molar ratio of ketone to aldehyde) to minimize byproducts. Use TLC or HPLC to monitor reaction progress.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity, including methoxy and pyrazole proton environments. DEPTQ experiments resolve quaternary carbons .
  • LC-MS : Validates molecular weight and purity (>95%) with electrospray ionization (ESI) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry. Use SHELXL for refinement, ensuring R-factor < 0.05 and data-to-parameter ratio > 15 .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid dermal/ocular exposure. Use fume hoods for volatile intermediates .
  • Waste Management : Segregate halogenated byproducts (e.g., chloro derivatives) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

  • Methodological Answer :

  • Disorder Modeling : Use SHELXL’s PART and AFIX commands to split disordered atoms. Apply isotropic displacement parameters for minor occupancy sites .
  • Twinning : For non-merohedral twinning, employ TWIN/BASF commands in SHELXL. Validate with Hooft/Y parameters (|Y| < 0.04) .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies enhance the bioactivity of pyrazole derivatives like this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole ring (e.g., electron-withdrawing groups like -CF₃) to improve binding affinity. For COX-2 inhibition, prioritize sulfonamide or methylsulfonyl groups at the para position .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 PDB: 3LN1). Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to Arg120/His90 residues .

Q. How can reaction yields be optimized in large-scale syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps (e.g., Sonogashira reactions for alkyne intermediates) .
  • Solvent Selection : Use DMF or acetonitrile for polar intermediates; switch to ethanol for greener protocols .
  • Scale-Up Challenges : Mitigate exotherms with jacketed reactors and incremental reagent addition.

Data Analysis & Computational Methods

Q. What computational tools predict metabolic stability of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate hepatic clearance (e.g., CYP3A4/2D6 substrate likelihood).
  • Metabolite ID : Employ MassHunter (Agilent) or MetaboLynx (Waters) for LC-MS/MS fragmentation patterns matching exact mass (e.g., 220.0388 Da for chlorophenyl derivatives) .

Q. How to address discrepancies between theoretical and experimental NMR spectra?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry with Gaussian16 (B3LYP/6-31G*) and simulate NMR shifts using GIAO. Compare with experimental δ values; deviations > 0.5 ppm suggest conformational flexibility .
  • Solvent Effects : Account for DMSO’s deshielding effect on aromatic protons using explicit solvent models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one
Reactant of Route 2
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1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.